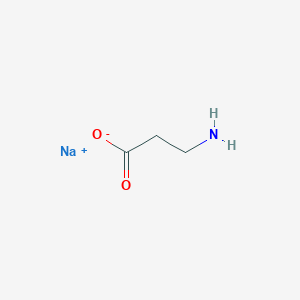

sodium;3-aminopropanoate

Description

This compound is structurally distinct from α-amino acids like glycine or alanine, where the amino group resides at the α-carbon. Its ionic nature enhances water solubility, making it suitable for applications in coordination chemistry, biochemistry, and synthetic organic chemistry. Notably, 3-aminopropanoic acid forms stable trans-isomeric palladium complexes, as demonstrated in crystallographic studies .

Properties

IUPAC Name |

sodium;3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJPFZCCZMBRFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethyl-cinnamoyl chloride can be synthesized through the reaction of 2,4,6-trimethyl-cinnamic acid with thionyl chloride. The reaction typically involves refluxing the cinnamic acid derivative with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:

2,4,6-trimethyl-cinnamic acid+thionyl chloride→2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride

The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-trimethyl-cinnamoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-cinnamoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethyl-cinnamic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2,4,6-trimethyl-cinnamic acid: Formed from hydrolysis.

2,4,6-trimethyl-cinnamyl alcohol: Formed from reduction.

Scientific Research Applications

2,4,6-trimethyl-cinnamoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-cinnamoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

β-Amino Acids and Their Metal Complexes

Sodium 3-aminopropanoate is part of a broader class of β-amino acids. Key comparisons include:

Key Insight: Substituents on the β-carbon significantly influence metal coordination behavior. Sodium 3-aminopropanoate, lacking steric hindrance, is preferred for trans-isomer formation in palladium complexes.

Sulfonate and Sulfinate Analogs

Sodium 3-aminopropanoate differs from sulfonic acid derivatives like sodium 3-aminopropane-1-sulfonate (Tramiprosate, CAS: 3687-18-1):

Key Insight : Sulfonates exhibit higher polarity and acidity, making them suitable for therapeutic applications, whereas carboxylates excel in coordination chemistry .

Ureido and Aryl-Substituted Derivatives

Derivatives like 3-morpholino-2-(3-phenylureido)propanoic acid (2a) highlight functional group impacts:

Key Insight : Ureido substitutions introduce hydrogen-bonding motifs, altering solubility and biological targeting compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.